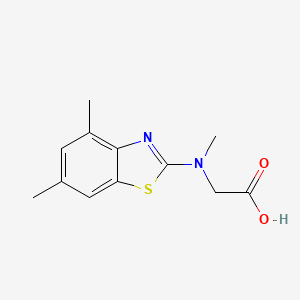![molecular formula C11H14Cl2N2O3 B1426527 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-26-4](/img/structure/B1426527.png)
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride, also known as CNP, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular weight of 446.4 g/mol. CNP is a chiral molecule with two enantiomers, (S)-CNP and (R)-CNP. CNP has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and materials science.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Pyrrolidines, which include compounds like 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, are important in synthesizing various heterocyclic compounds. These compounds have shown significant biological effects and are used in medicine, industry (e.g., dyes, agrochemicals), and scientific research. For instance, a study by Żmigrodzka et al. (2022) discusses the synthesis of pyrrolidines in [3+2] cycloaddition reactions, demonstrating the compound's utility in organic synthesis and chemical research (Żmigrodzka et al., 2022).
Intermediate in Anticancer Drugs : The related compound 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an analogue of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, is a key intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) describe a method for synthesizing this compound, highlighting its importance in medicinal chemistry and drug development (Zhou et al., 2019).
Synthesis of Antioxidants : Research by Tumosienė et al. (2019) involves synthesizing novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating the potential of pyrrolidine derivatives in synthesizing potent antioxidants. This research could be relevant for understanding the utility of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine in creating compounds with antioxidant properties (Tumosienė et al., 2019).
Catalytic Applications : In the field of catalysis, compounds like 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine may find applications. For example, Aglietto et al. (1985) studied the catalytic esterolysis of p-nitrophenyl esters by optically active polymeric oximes, indicating the potential for pyrrolidine derivatives in catalysis (Aglietto et al., 1985).
Application in Polymer Science : Pyrrolidine derivatives are also significant in polymer science. A study by Yan et al. (2011) on the synthesis of soluble polyimides based on a pyridine-containing diamine highlights the role of pyrrolidine structures in developing new materials with specific properties such as solubility, thermal stability, and mechanical strength (Yan et al., 2011).
Herbicidal Activities : Phenoxypyridines, which share structural similarities with 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine, have been studied for their herbicidal activities. Fujikawa et al. (1970) investigated various phenoxypyridines, finding that some exhibited high potential as herbicides, indicating possible agricultural applications of related compounds (Fujikawa et al., 1970).
Propriétés
IUPAC Name |
3-[(4-chloro-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-9-1-2-11(10(5-9)14(15)16)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLXWQOZBUPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



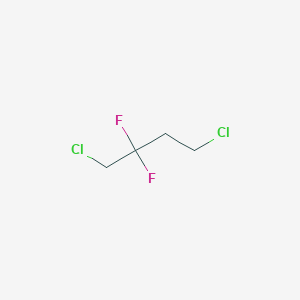
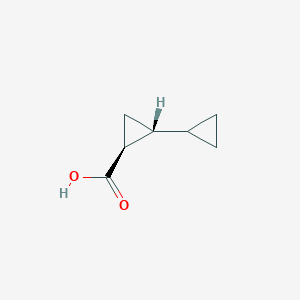
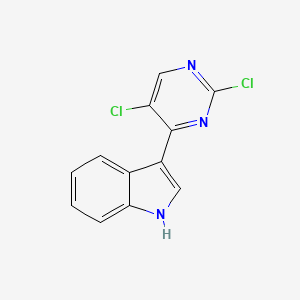
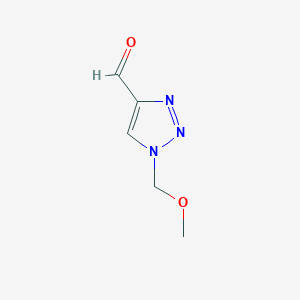
![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
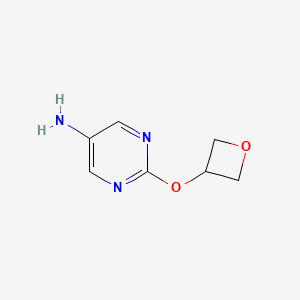
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
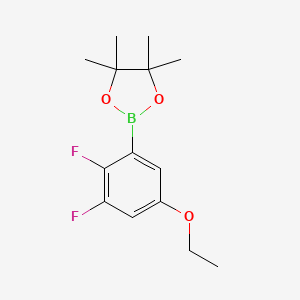
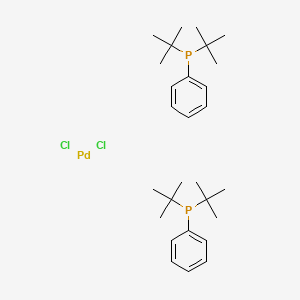
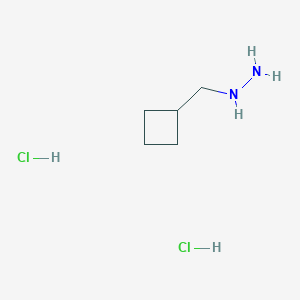
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
